BCN-endo-PEG7-NH2
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Overview
Description
BCN-endo-PEG7-NH2 is a compound that serves as an Antibody-Drug Conjugate (ADC) linker containing seven polyethylene glycol (PEG) unitsIn click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-endo-PEG7-NH2 is synthesized through a series of chemical reactions involving the incorporation of PEG units and the endo-BCN ligand. The synthetic route typically involves the following steps:
Endo-BCN Incorporation: The addition of the endo-BCN ligand to the PEGylated molecule.
Amidation: The final step involves the formation of the amide bond to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors to produce significant quantities.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing
Chemical Reactions Analysis
Types of Reactions
BCN-endo-PEG7-NH2 undergoes various chemical reactions, including:
Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.
Substitution Reactions: The PEG units can participate in substitution reactions.
Common Reagents and Conditions
Azide Compounds: Used in click chemistry reactions.
Catalyst-Free Conditions: The reactions typically occur without the need for catalysts.
Major Products Formed
Triazoles: Formed through click chemistry reactions with azide-containing molecules.
Substituted PEG Derivatives: Formed through substitution reactions
Scientific Research Applications
BCN-endo-PEG7-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to modify biomolecules.
Medicine: Utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of specialized chemicals and materials .
Mechanism of Action
BCN-endo-PEG7-NH2 exerts its effects through the following mechanisms:
Click Chemistry: The endo-BCN ligand reacts with azide-containing molecules to form stable triazoles.
Bioconjugation: The PEG units facilitate the attachment of the compound to biomolecules, enhancing their properties and functions
Comparison with Similar Compounds
Similar Compounds
BCN-endo-PEG4-NH2: Contains four PEG units instead of seven.
BCN-endo-PEG12-NH2: Contains twelve PEG units, offering different properties.
Uniqueness
BCN-endo-PEG7-NH2 is unique due to its specific combination of seven PEG units and the endo-BCN ligand, providing a balance of hydrophilicity and reactivity that is advantageous in various applications .
Properties
Molecular Formula |
C27H48N2O9 |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H48N2O9/c28-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-29-27(30)38-23-26-24-5-3-1-2-4-6-25(24)26/h24-26H,3-23,28H2,(H,29,30)/t24-,25+,26? |
InChI Key |
WPOFDMZVJSPNSQ-IQCGEYIDSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |
Origin of Product |
United States |
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